molecular formula C20H16F3N3O3S B2953607 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396862-14-8

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B2953607
CAS No.: 1396862-14-8
M. Wt: 435.42
InChI Key: HBDHYEFCXYIPSF-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiazole core

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

    Benzo[d][1,3]dioxol-5-yl

    This is a common motif in many bioactive molecules. It’s found in compounds like sesamolin , which has been studied for its antioxidant properties.

    4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)

    Benzo[d]thiazol-2-yl compounds have been studied for their anticancer activity . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of pharmaceuticals.

Remember, drug discovery is a complex process that involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Once a compound is identified as therapeutically valuable, it undergoes more testing in the form of clinical trials before receiving approval for mass production and sale .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, 4- (Benzo [d] [1,3]dioxol-5-yl)-5-methylthiazol-2-amine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for the study of similar compounds have been suggested. For example, compound C27 could be developed as a potential antitumor agent . Further optimization of these compounds may lead to more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzothiazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-benzo[1,3]dioxol-5-yl-indoles: Evaluated for their antiproliferative activity against cancer cells.

    Benzothiazole derivatives: Studied for their anti-tubercular and antimicrobial properties.

Uniqueness

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a benzothiazole core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)24-19(30-16)26-8-6-25(7-9-26)18(27)12-4-5-14-15(10-12)29-11-28-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDHYEFCXYIPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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